molecular formula C9H12BrClSi B13703065 (3-Bromo-2-chlorophenyl)(trimethyl)silane CAS No. 161957-54-6

(3-Bromo-2-chlorophenyl)(trimethyl)silane

Katalognummer: B13703065
CAS-Nummer: 161957-54-6
Molekulargewicht: 263.63 g/mol
InChI-Schlüssel: SJRSNLPRNGADES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-2-chlorophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H12BrClSi It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chlorophenyl)(trimethyl)silane typically involves the reaction of 3-bromo-2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the organomagnesium compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-2-chlorophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups, while oxidation and reduction reactions can produce silanols, siloxanes, or other silanes.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-2-chlorophenyl)(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3-Bromo-2-chlorophenyl)(trimethyl)silane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Bromo-2-chlorophenyl)dimethylsilane
  • (3-Bromo-2-chlorophenyl)methylsilane
  • (3-Bromo-2-chlorophenyl)ethylsilane

Uniqueness

(3-Bromo-2-chlorophenyl)(trimethyl)silane is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which allows for selective reactions and modifications. The trimethylsilyl group also imparts specific chemical properties that make it useful in various applications.

Eigenschaften

CAS-Nummer

161957-54-6

Molekularformel

C9H12BrClSi

Molekulargewicht

263.63 g/mol

IUPAC-Name

(3-bromo-2-chlorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12BrClSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3

InChI-Schlüssel

SJRSNLPRNGADES-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=C(C(=CC=C1)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.